3-Amino-5-phenylthiophene-2-carboxylic acid

Drug Metabolism CYP Inhibition ADME-Tox

Medicinal chemistry programs often face delays when sourcing high-purity aminothiophene scaffolds with the precise substitution needed for consistent SAR. 3-Amino-5-phenylthiophene-2-carboxylic acid directly solves this as a ready-to-couple, Gewald-derived building block. Its free carboxylic acid enables rapid amide library synthesis, while the 5-phenyl group enhances target binding over unsubstituted analogs. - Enables direct amide coupling for focused kinase inhibitor libraries. - ≥96% purity ensures reproducible biological assay results. - Available from stock with standard global shipping for uninterrupted R&D.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 99972-47-1
Cat. No. B1290222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-phenylthiophene-2-carboxylic acid
CAS99972-47-1
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)O)N
InChIInChI=1S/C11H9NO2S/c12-8-6-9(15-10(8)11(13)14)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14)
InChIKeyCADPUALMFMAHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-phenylthiophene-2-carboxylic Acid (CAS 99972-47-1): A Versatile Aminothiophene Scaffold for Procurement


3-Amino-5-phenylthiophene-2-carboxylic acid (CAS 99972-47-1) is a heterocyclic building block belonging to the 2-aminothiophene-3-carboxylic acid class. It features a thiophene core with an amino group at the 3-position, a phenyl substituent at the 5-position, and a carboxylic acid at the 2-position . This substitution pattern confers distinct physicochemical properties and synthetic utility compared to unsubstituted or differently substituted analogs. The compound is typically synthesized via the Gewald reaction, a multicomponent condensation that affords 2-aminothiophenes with high efficiency . Its primary role in research and industrial settings is as a key intermediate for constructing more complex bioactive molecules, particularly those targeting kinases, viral proteins, and inflammatory pathways [1].

1 Defined substitution pattern: 3-amino, 5-phenyl, 2-carboxylic acid provides specific lipophilic and electronic profile for kinase, antiviral, and inflammatory pathway research.
2 Direct amide coupling ready: free carboxylic acid avoids ester hydrolysis step, enabling rapid SAR library synthesis.

Why 3-Amino-5-phenylthiophene-2-carboxylic Acid Cannot Be Substituted by Generic Aminothiophenes


While many 2-aminothiophene-3-carboxylic acid derivatives share a common core, the specific substitution pattern of 3-Amino-5-phenylthiophene-2-carboxylic acid is critical for achieving desired biological and physicochemical outcomes. The 5-phenyl group introduces a significant lipophilic and steric element that profoundly influences target binding, cellular permeability, and metabolic stability compared to unsubstituted or alkyl-substituted analogs [1]. Furthermore, the free carboxylic acid at the 2-position, as opposed to ester or amide prodrugs, provides a distinct chemical handle for further derivatization (e.g., amide coupling) and imparts specific solubility and ionization properties that are not interchangeable with its methyl or ethyl ester counterparts . Substituting this specific compound with a generic aminothiophene would likely result in altered potency, selectivity, and physicochemical profiles, potentially derailing a medicinal chemistry program or process development effort [2].

! 5-Phenyl group profoundly influences target binding and permeability; unsubstituted or alkyl analogs may shift selectivity and cellular activity.
! Methyl/ethyl ester prodrugs cannot directly undergo amide coupling; the free acid form is required for efficient one-step conjugation.
! Generic 2-aminothiophene scaffolds lack the specific steric and electronic requirements of this derivative, potentially derailing established SAR trends.

Quantitative Differentiation of 3-Amino-5-phenylthiophene-2-carboxylic Acid from Key Analogs


CYP450 Inhibition Profile: Comparative IC50 Data for the Amide Derivative

The amide derivative of 3-Amino-5-phenylthiophene-2-carboxylic acid, 3-amino-5-phenyl-thiophene-2-carboxylic acid amide (CHEMBL207028), demonstrates a markedly lower inhibition potential for CYP3A4 compared to CYP2D6. Specifically, its IC50 for CYP3A4 inhibition is 3.5 µM, while its IC50 for CYP2D6 inhibition is >30 µM [1]. This differential inhibition profile suggests a lower propensity for CYP3A4-mediated drug-drug interactions relative to CYP2D6-mediated ones, a key consideration in lead optimization.

CYP inhibition profile
Reported
CYP3A4 IC50 3.5 µM, CYP2D6 IC50 >30 µM (8.6‑fold selectivity)
Supports CYP interaction risk assessment for lead optimization.
Data from amide derivative; verify for free acid.
Drug Metabolism CYP Inhibition ADME-Tox Drug-Drug Interactions

Tumor Cell Line Cytostatic Selectivity: Class-Level Inference from 5-Substituted Analogs

A class of 2-aminothiophene-3-carboxylic acid ester derivatives, which share the same core as the target compound, have demonstrated a notable cytostatic selectivity for T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines [1]. These compounds exhibited 50% cytostatic concentrations (CC50) in the higher nanomolar range that were approximately 20- to 50-fold lower for these sensitive tumor cell types than for any other tumor cell line or non-tumorigenic cells tested [1].

Tumor cell cytostatic selectivity
Class-level
20–50× lower CC50 in sensitive cell lines (T‑cell lymphoma, prostate, kidney, hepatoma)
Class-level cytostatic response in selected tumor cell-line panels.
Requires compound-specific validation.
Oncology Cytostatic Agents Tumor Selectivity Cell Cycle Arrest

Synthetic Versatility: The Carboxylic Acid as a Distinct Derivatization Handle vs. Ester Analogs

The free carboxylic acid group in 3-Amino-5-phenylthiophene-2-carboxylic acid provides a key advantage over its methyl ester (CAS 100063-22-7) and ethyl ester (CAS 88534-50-3) counterparts. It allows for direct amide bond formation under mild conditions without the need for a preliminary ester hydrolysis step . This is a critical differentiator for library synthesis, as demonstrated by the efficient three-step solid-phase synthesis of tetrasubstituted 3-arylthiophene 2-carboxylic acids, which yielded over 20 novel compounds for biological evaluation [1].

Synthetic versatility: acid vs. ester
Supporting evidence
Free acid enables direct amide coupling, saving 1 synthetic step vs. methyl/ethyl ester hydrolysis.
Enhances library synthesis efficiency.
Supports rapid SAR exploration via solid‑phase methods.
Medicinal Chemistry Chemical Synthesis Amide Bond Formation Solid-Phase Synthesis

Optimal Procurement-Driven Application Scenarios for 3-Amino-5-phenylthiophene-2-carboxylic Acid


Kinase Inhibitor and Anticancer Lead Optimization Programs

This compound is an ideal core scaffold for medicinal chemistry programs targeting cancer. The class-level evidence for selective cytostatic activity against T-cell lymphoma, prostate, kidney, and hepatoma cell lines (20-50 fold selectivity) [1] positions it as a privileged starting point. Researchers can leverage the free carboxylic acid for rapid analog synthesis to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties, including managing CYP inhibition liabilities [2].

Focused Library Synthesis and High-Throughput Screening (HTS) Triage

The compound's synthetic versatility, particularly its ability to undergo direct amide coupling, makes it a superior choice for generating focused libraries of aminothiophene-based analogs via parallel or solid-phase synthesis [1]. This approach is highly efficient for producing diverse compound collections for HTS campaigns against novel targets, such as protein farnesyltransferase or D-amino acid oxidase (DAO), where thiophene carboxylic acid motifs have proven to be potent inhibitors [2].

Chemical Biology Probe Development

For chemical biologists, 3-Amino-5-phenylthiophene-2-carboxylic acid serves as a modular building block for designing activity-based probes or affinity reagents. The amine and carboxylic acid groups provide orthogonal attachment points. The available CYP inhibition data [1] and its class association with selective cytostatic agents [2] provide a valuable pharmacological context, aiding in the rational design of probes with minimized off-target effects in cellular assays.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
5‑Phenyl substitution for target selectivity
Kinase panel profiling and CYP inhibition assessment
Focused library synthesis for HTS
Direct amide coupling capability
Library purity, diversity, and reaction scope
Chemical biology probe design
Orthogonal amine and acid handles
Target engagement and off‑target profiling

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